{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a bromo-substituted pyrazole ring and a trifluoromethyl-substituted pyrazole ring, connected via a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole and 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. These compounds undergo a series of reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents, such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromo group with an amine may result in an amino-substituted pyrazole derivative.
Scientific Research Applications
Chemistry
In chemistry, {1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its ability to modulate specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It is also employed in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of {1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used as a starting material for the synthesis of more complex compounds.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of heterocyclic systems.
Uniqueness
{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to its combination of bromo and trifluoromethyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrF3N6O2 |
---|---|
Molecular Weight |
421.17 g/mol |
IUPAC Name |
[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C13H12BrF3N6O2/c1-8-4-12(25,13(15,16)17)23(19-8)11(24)10-2-3-21(20-10)7-22-6-9(14)5-18-22/h2-3,5-6,25H,4,7H2,1H3 |
InChI Key |
SNIZLXONRGWENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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